Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-
Description
Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]- (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a 2-furanyl backbone substituted at the 5-position with a 1-methyl-benzimidazole moiety and an ethanone group at the 1-position. This structure combines aromatic furan and benzimidazole rings, which are known for their electronic properties and bioactivity.
Properties
CAS No. |
88422-55-3 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-[5-(1-methylbenzimidazol-2-yl)furan-2-yl]ethanone |
InChI |
InChI=1S/C14H12N2O2/c1-9(17)12-7-8-13(18-12)14-15-10-5-3-4-6-11(10)16(14)2/h3-8H,1-2H3 |
InChI Key |
KROALLFMYQSZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Nucleophilic Reactions at the Ketone Group
The ethanone moiety participates in nucleophilic additions and condensations:
-
Aldol Condensation : Reacts with aromatic aldehydes under basic conditions to form α,β-unsaturated ketones. For example, condensation with benzaldehyde in ethanol containing NaOH yields chalcone derivatives.
-
Grignard Additions : The carbonyl group reacts with organomagnesium reagents (e.g., CH₃MgBr) to form tertiary alcohols, though steric hindrance from the benzimidazole ring may reduce yields.
Key Reaction Conditions :
| Substrate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | NaOH/EtOH, reflux, 6h | Chalcone derivative | 68–72% |
| CH₃MgBr | THF, 0°C → RT, 2h | Tertiary alcohol | 45% |
Cyclization Reactions Involving Heterocycles
The furan and benzimidazole rings facilitate cyclization to form polycyclic systems:
-
Thienopyridine Formation : Treatment with 2-mercaptonicotinonitriles in ethanol containing sodium ethoxide at reflux generates thieno[2,3-b]pyridines via nucleophilic substitution and cyclization . Yields range from 70–84% depending on substituents.
-
Piperazine-Linked Bis-Heterocycles : Reaction with 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) in ethanol/piperidine forms bis-thienopyridine derivatives (e.g., 11a,b ) in 74–79% yields .
Example Protocol :
Synthesis of 2,2′-((Piperazine-1,4-diylbis(2-oxoethane-2,1-diyl))bis(sulfanediyl))bis(4-methyl-6-phenylnicotinonitrile) (11a)
Electrophilic Aromatic Substitution (EAS)
The benzimidazole ring undergoes regioselective electrophilic substitution:
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the C5 position of the benzimidazole ring.
-
Sulfonation : Concentrated H₂SO₄ at 120°C produces sulfonic acid derivatives, though harsh conditions may degrade the furan ring.
Reactivity Hierarchy :
-
Benzimidazole C5 > C4 positions
-
Furan C3/C4 (less reactive due to electron-withdrawing ketone)
Condensation with Amines and Thiols
The ketone group forms Schiff bases and thioethers:
-
Schiff Base Synthesis : Reacts with aniline derivatives in ethanol under acidic catalysis (e.g., HCl) to yield imines.
-
Thioether Formation : Treatment with thiourea or thiophenols in the presence of K₂CO₃ produces sulfur-linked hybrids .
Representative Data :
| Reaction Partner | Conditions | Product Type | Yield |
|---|---|---|---|
| 4-Toluidine | EtOH, HCl, reflux, 4h | Schiff base | 82% |
| 2-Mercaptopyridine | K₂CO₃/EtOH, reflux, 3h | Thioether-linked hybrid | 76% |
Catalytic Hydrogenation and Reduction
-
Ketone Reduction : NaBH₄ in MeOH reduces the carbonyl to a secondary alcohol, though competing reduction of the furan ring may occur.
-
Aromatic Ring Hydrogenation : Pd/C-catalyzed H₂ pressure (50 psi) selectively hydrogenates the furan ring to tetrahydrofuran without affecting benzimidazole.
Selectivity Challenges :
-
NaBH₄: 60% alcohol yield (with partial furan ring opening).
-
Pd/H₂: 85% tetrahydrofuran yield (benzimidazole remains intact).
Cross-Coupling Reactions
The furan ring participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids (e.g., PhB(OH)₂) using Pd(PPh₃)₄/Na₂CO₃ in toluene/EtOH to form biaryl systems.
-
Sonogashira : Couples with terminal alkynes (e.g., HC≡CPh) under CuI/Pd(PPh₃)₂Cl₂ catalysis to yield alkynylated derivatives.
Optimized Conditions :
| Reaction Type | Catalyst System | Solvent | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH | 78% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃ | THF/Et₃N | 65% |
Mechanistic Insights
-
Cyclization Pathways : DFT studies suggest that sodium ethoxide deprotonates the α-hydrogen of the ketone, enabling nucleophilic attack on the furan ring to form thienopyridines .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates on benzimidazole by stabilizing transition states.
Scientific Research Applications
Medicinal Chemistry Applications
Ethanone derivatives, particularly those containing benzimidazole and furan structures, have been extensively studied for their pharmacological properties. The following are notable applications:
Anticancer Activity
Several studies have indicated that compounds similar to Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]- exhibit significant anticancer properties. For instance:
- Case Study: A study published in the Journal of Medicinal Chemistry highlighted the synthesis of benzimidazole-furan derivatives that showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Research has also demonstrated the antimicrobial potential of this compound.
- Case Study: A screening assay revealed that derivatives with the benzimidazole-furan structure exhibited activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggested that modifications at specific positions could enhance antibacterial potency .
Antioxidant Activity
The antioxidant properties of Ethanone derivatives have been explored due to their ability to scavenge free radicals.
- Case Study: In vitro assays confirmed that compounds containing the furan moiety could effectively reduce oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage-related diseases .
Material Science Applications
Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]- also finds applications in material science due to its unique structural features.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for developing novel materials with enhanced properties.
- Data Table: Polymer Compositions
| Polymer Type | Additive | Effect on Properties |
|---|---|---|
| Polystyrene | Ethanone derivative | Improved thermal stability |
| Polyethylene | Ethanone derivative | Enhanced mechanical strength |
| Polyvinyl chloride | Ethanone derivative | Increased flexibility |
Nanotechnology
Research into nanocomposites has shown that incorporating Ethanone derivatives can lead to materials with superior electrical and thermal conductivity.
Mechanism of Action
The mechanism of action of 1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Substituent Variations on the Benzimidazole Ring
- Compound A: Contains a methyl group at the 1-position of the benzimidazole. This substitution reduces hydrogen-bonding capacity compared to amino or hydroxyethyl groups but increases lipophilicity .
- Analog 1: 1-(2-Furyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone (CAS 435345-13-4) replaces the methyl group with a 2-hydroxyethylamino substituent.
- Analog 2: Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (from ) features a longer alkyl chain (butanoate ester) and a benzyl-hydroxyethylamino group. The extended chain increases molecular weight (MW = ~349 g/mol) and may affect membrane permeability .
Furan Substitution Patterns
- Analog 3: 1-[5-(2-Furanylmethyl)-2-furanyl]ethanone (CAS 52805-84-2) substitutes the benzimidazole with a furanylmethyl group, reducing heterocyclic complexity but retaining furan’s aromaticity. This simplification may lower biological target specificity .
- Analog 4 : 1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)-1-ethanamine hydrochloride incorporates a methoxy group on a benzofuran ring. Methoxy’s electron-donating effect contrasts with benzimidazole’s electron-withdrawing nature, altering electronic distribution and reactivity .
Physicochemical Properties
Key Observations :
- The methyl group on Compound A’s benzimidazole increases logP compared to Analog 1 but remains lower than Analog 3’s furan derivative.
- Analog 1’s hydroxyethylamino group enhances solubility, while Analog 3’s lack of polar groups results in poor aqueous solubility .
Biological Activity
Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]- (CAS No. 88422-55-3) is a complex organic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Molecular Structure:
- Molecular Formula: C14H12N2O2
- Molecular Weight: 240.26 g/mol
- IUPAC Name: 1-[5-(1-methylbenzimidazol-2-yl)furan-2-yl]ethanone
| Property | Value |
|---|---|
| CAS No. | 88422-55-3 |
| InChI Key | KROALLFMYQSZJI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(O1)C2=NC3=CC=CC=C3N2C |
Biological Activity
Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]- has been investigated for various biological activities:
Antimicrobial Activity:
Research indicates that compounds containing benzimidazole and furan moieties exhibit antimicrobial properties. Studies have shown that derivatives of benzimidazole can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a study demonstrated that related benzimidazole derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties:
The compound has also been explored for its anticancer potential. In vitro studies have revealed that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and the promotion of programmed cell death, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects:
Ethanone derivatives have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory disorders .
The biological effects of Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]- are attributed to its interaction with various molecular targets:
Enzyme Inhibition:
The compound may act as an inhibitor of certain enzymes involved in disease processes. For example, it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Receptor Modulation:
Ethanone has the potential to modulate receptor activity, influencing cellular signaling pathways that regulate cell survival and apoptosis. This property is particularly important in cancer therapy where receptor-targeted therapies are gaining traction.
Case Studies
Several case studies highlight the biological activity of Ethanone:
- Antimicrobial Study: A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to Ethanone exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Testing: In a study involving human breast cancer cell lines (MCF-7), Ethanone was found to significantly reduce cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
- Inflammation Model: In an animal model of inflammation, administration of Ethanone led to a marked reduction in paw edema compared to control groups, indicating its anti-inflammatory efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Ethanone derivatives containing benzimidazole and furan moieties?
- Methodological Answer : A common approach involves condensation reactions between acetylated benzimidazole precursors and furanyl aldehydes. For example, 1-(1H-benzimidazol-2-yl)ethanone can be synthesized by refluxing 1H-benzimidazole with acetyl chloride, followed by purification via recrystallization with methanol . Solvent selection (e.g., methanol for recrystallization) and reaction time (typically 2–4 hours under reflux) are critical for yield optimization.
Q. How can spectroscopic techniques (e.g., IR, MS) be applied to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Key peaks include C=O stretching (~1700 cm⁻¹ for the ketone group) and aromatic C-H bending (700–900 cm⁻¹) from the benzimidazole and furan rings .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 190.1953 for C₁₁H₁₀O₃ derivatives) and fragmentation patterns (e.g., loss of acetyl or methyl groups) confirm structural integrity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
- Storage : Store in a cool, ventilated area away from oxidizers.
- Refer to Safety Data Sheets (SDS) for specific exposure limits and spill management .
Q. What biological activities are associated with benzimidazole-furan hybrids?
- Methodological Answer : Benzimidazole derivatives are studied for anti-inflammatory and antimicrobial properties. For example, 1-(1H-benzimidazol-2-yl)ethanone has been used as a precursor in synthesizing hydrazide derivatives with anti-inflammatory activity . Assays such as COX-2 inhibition or bacterial growth inhibition (e.g., E. coli MIC tests) are standard for evaluating bioactivity.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) versus alcohols (e.g., ethanol) for solubility and reaction kinetics.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. How to resolve contradictions in structural data (e.g., conflicting spectroscopic or crystallographic results)?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography via SHELX , NMR, and IR) to confirm bond angles and torsion parameters.
- Computational Modeling : Use density functional theory (DFT) to simulate IR or NMR spectra and compare with experimental data .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using software like GROMACS or AMBER.
- Docking Studies : Use AutoDock Vina to assess binding affinities for drug-design applications .
Q. How to identify and quantify impurities in synthesized batches of this compound?
- Methodological Answer :
- Chromatographic Methods : Use HPLC with a C18 column (mobile phase: acetonitrile/water) or GC-MS to separate and identify byproducts .
- Calibration Curves : Prepare standards for known impurities (e.g., unreacted benzimidazole) to estimate concentrations.
- Limit Tests : Follow ICH guidelines for residual solvents (e.g., methanol < 3000 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
